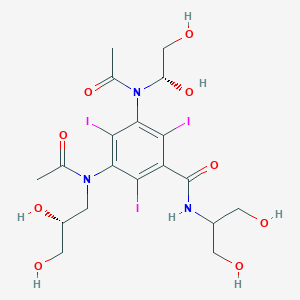
Isophthalamide, N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- is a complex organic compound known for its significant applications in medical imaging. This compound is a non-ionic, water-soluble contrast agent used primarily in X-ray and computed tomography (CT) imaging to enhance the visibility of internal structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- involves multiple steps, starting with the iodination of isophthalic acid. The iodinated intermediate is then subjected to amidation reactions with specific amines to introduce the hydroxyethyl and dihydroxypropyl groups. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the iodinated compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the complex synthesis and ensure the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to modify the iodine atoms.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups results in the formation of aldehydes or ketones, while substitution reactions can yield various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Primarily used as a contrast agent in medical imaging to enhance the visibility of blood vessels, organs, and tissues.
Industry: Utilized in the development of new imaging technologies and diagnostic tools.
Wirkmechanismus
The mechanism of action of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- involves its ability to absorb X-rays due to the presence of iodine atoms. When administered to a patient, the compound circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast of the images obtained during X-ray or CT scans. The molecular targets include blood vessels and organs, where the compound’s high atomic number iodine atoms provide the necessary contrast.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iohexol: Another non-ionic, water-soluble contrast agent used in medical imaging.
Iopamidol: A similar compound with applications in X-ray and CT imaging.
Iodixanol: Known for its use in angiography and other imaging procedures.
Uniqueness
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- is unique due to its specific chemical structure, which provides optimal solubility and stability in aqueous solutions. This makes it particularly effective as a contrast agent, offering high image quality with minimal side effects compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88116-59-0 |
|---|---|
Molekularformel |
C19H26I3N3O9 |
Molekulargewicht |
821.1 g/mol |
IUPAC-Name |
3-[acetyl-[(1S)-1,2-dihydroxyethyl]amino]-5-[acetyl-[(2R)-2,3-dihydroxypropyl]amino]-N-(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzamide |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(30)24(3-11(32)6-28)17-14(20)13(19(34)23-10(4-26)5-27)15(21)18(16(17)22)25(9(2)31)12(33)7-29/h10-12,26-29,32-33H,3-7H2,1-2H3,(H,23,34)/t11-,12+/m1/s1 |
InChI-Schlüssel |
AAMVKUKGQPPIMG-NEPJUHHUSA-N |
Isomerische SMILES |
CC(=O)N(C[C@H](CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)N([C@H](CO)O)C(=O)C)I |
Kanonische SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)N(C(CO)O)C(=O)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















